

Spectroscopic data for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3,4,5-trifluoro-2-nitrobenzene

Cat. No.: B1526321

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-Bromo-3,4,5-trifluoro-2-nitrobenzene**

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Bromo-3,4,5-trifluoro-2-nitrobenzene (CAS No. 1416373-06-2) is a highly substituted aromatic compound with significant utility as a building block in organic synthesis.^[1] Its molecular formula is $C_6HBrF_3NO_2$ and it has a molecular weight of 255.98 g/mol. The strategic placement of bromo, fluoro, and nitro functional groups on the benzene ring makes it a versatile intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.^[1] The electron-withdrawing nature of the trifluoro and nitro substituents, combined with the reactivity of the bromo group, provides multiple avenues for further chemical modification.^[2]

This guide offers a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observed spectral features. We will explore predicted data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (1H , ^{13}C , and ^{19}F), and Mass Spectrometry (MS), grounded in fundamental principles and comparative analysis with related

structures. Each section includes field-proven experimental protocols designed to be self-validating systems for researchers.

Molecular Structure and Spectroscopic Implications

The structure of **1-Bromo-3,4,5-trifluoro-2-nitrobenzene** presents a unique substitution pattern that dictates its spectral signature. The lack of symmetry means that every carbon and fluorine atom is in a chemically distinct environment.

Caption: Molecular structure of **1-Bromo-3,4,5-trifluoro-2-nitrobenzene**.

Key structural features influencing spectroscopy:

- Nitro Group (-NO₂): A strong electron-withdrawing group, it will significantly deshield adjacent nuclei in NMR and produce intense, characteristic stretching bands in the IR spectrum.
- Fluorine Atoms (-F): The three fluorine atoms are strong inductive electron-withdrawers. Their presence is confirmed by ¹⁹F NMR, and they introduce complex spin-spin coupling with neighboring ¹H, ¹³C, and other ¹⁹F nuclei.[3]
- Bromine Atom (-Br): While less electronegative than fluorine, it contributes to the overall electronic environment. Its most notable impact is in mass spectrometry, where the nearly 1:1 natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br) creates a distinctive M+2 isotopic pattern.[4]
- Aromatic Proton (-H): A single proton exists on the ring. Its chemical shift and multiplicity in the ¹H NMR spectrum will be highly informative, being influenced by coupling to the three nearby fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **1-Bromo-3,4,5-trifluoro-2-nitrobenzene**, the IR spectrum is expected to be dominated by absorptions from the nitro group and the fluorinated aromatic ring.

Predicted IR Absorption Data

The following table summarizes the expected characteristic vibrational frequencies. These predictions are based on established group frequencies for similar aromatic compounds.[5][6]

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H	Stretching	3100 - 3000	Weak
Nitro (NO ₂)	Asymmetric Stretch	1560 - 1520	Strong
Nitro (NO ₂)	Symmetric Stretch	1355 - 1335	Strong
Aromatic C=C	Ring Stretching	1600 - 1450	Medium-Variable
C-F	Stretching	1300 - 1100	Strong, Multiple Bands
C-Br	Stretching	700 - 550	Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **1-Bromo-3,4,5-trifluoro-2-nitrobenzene** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Causality: This protocol is self-validating because a clean, well-recorded background scan ensures that atmospheric (H_2O , CO_2) and crystal surface absorptions are eliminated from the final sample spectrum. Consistent pressure ensures a reproducible path length for the IR beam, leading to reliable peak intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, including the connectivity and chemical environment of atoms. For this molecule, a combination of ^1H , ^{13}C , and ^{19}F NMR is required for complete characterization.

Predicted NMR Spectroscopic Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) for ^1H and ^{13}C , and are based on established substituent effects in aromatic systems.[\[7\]](#)[\[8\]](#)

Nucleus	Atom Position(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant(s) (J, Hz)
^1H	H-6	7.8 - 8.2	ddd (doublet of doublet of doublets)	^1H -F(5), ^1H -F(4), ^1H -F(3)
^{13}C	C-1 (C-Br)	115 - 125	m (multiplet)	C-F couplings
	C-2 (C-NO ₂)	145 - 155	m	C-F couplings
	C-3 (C-F)	140 - 150	dm (doublet of multiplets)	$^1\text{JC-F} \approx 250$ Hz
	C-4 (C-F)	150 - 160	dm	$^1\text{JC-F} \approx 250$ Hz
	C-5 (C-F)	140 - 150	dm	$^1\text{JC-F} \approx 250$ Hz
	C-6 (C-H)	120 - 130	dm	C-F couplings
^{19}F	F on C-3	-130 to -140	m	F-F, F-H couplings
	F on C-4	-145 to -155	m	F-F, F-H couplings
	F on C-5	-130 to -140	m	F-F, F-H couplings

Expertise & Causality:

- ^1H NMR: The single proton at C-6 is expected to be significantly downfield (deshielded) due to the cumulative electron-withdrawing effect of the adjacent nitro and fluoro groups. Its signal will be split into a complex multiplet by coupling to the three non-equivalent fluorine atoms over three, four, and five bonds ($^3\text{JH-F}$, $^4\text{JH-F}$, $^5\text{JH-F}$).
- ^{13}C NMR: Six distinct signals are expected. The carbons directly bonded to fluorine (C-3, C-4, C-5) will exhibit large one-bond C-F coupling constants ($^1\text{JC-F}$) and will appear as doublets (or more complex multiplets if further C-F couplings are resolved). The signals for C-1 and C-2 will also be complex due to multi-bond C-F couplings.

- ^{19}F NMR: Three distinct signals are anticipated, each appearing as a complex multiplet due to coupling with the other two fluorine nuclei and the single aromatic proton. The wide chemical shift range of ^{19}F NMR allows for excellent signal dispersion.[3]

Caption: Predicted ^1H - ^{19}F and ^{19}F - ^{19}F NMR spin-spin coupling network.

Experimental Protocol: High-Resolution NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1-Bromo-3,4,5-trifluoro-2-nitrobenzene** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard if the solvent does not already contain it.
- Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower sensitivity of ^{13}C , a larger number of scans will be required. A standard inverse-gated decoupling sequence can be used to obtain quantitative data if needed.
- ^{19}F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. No special setup is usually required if the spectrometer is equipped with a broadband probe. Proton decoupling can be applied to simplify the spectra, helping to assign F-F couplings.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for all spectra. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data

The predictions are based on Electron Ionization (EI) mass spectrometry, a common technique for volatile organic compounds.

m/z Value	Ion	Comments
255 / 257	$[M]^+$	Molecular Ion Peak. Exhibits a characteristic 1:1 intensity ratio due to ^{79}Br and ^{81}Br isotopes. Confirms molecular weight. [4]
209 / 211	$[M - \text{NO}_2]^+$	Loss of the nitro group, a common fragmentation pathway for nitroaromatics.
176	$[M - \text{Br}]^+$	Loss of the bromine atom.
130	$[M - \text{Br} - \text{NO}_2]^+$	Subsequent loss of the nitro group after bromine loss.

Expertise & Causality: The most definitive feature in the mass spectrum will be the molecular ion cluster at m/z 255 and 257. The presence of two peaks of nearly equal height, separated by two mass units, is incontrovertible evidence for the presence of a single bromine atom in the molecule.[\[4\]](#) Further fragmentation is expected to proceed via the loss of the labile nitro group (-46 Da) or the bromo radical (-79 or -81 Da), which are energetically favorable processes.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).

- Fragmentation: The high energy of the molecular ion causes it to be in a vibrationally excited state, leading to fragmentation into smaller, stable ions and neutral radicals.
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This produces the mass spectrum.

Safety and Handling

1-Bromo-3,4,5-trifluoro-2-nitrobenzene is classified as acutely toxic if swallowed.[9]

- Hazard Statements: H301 (Toxic if swallowed).[9]
- Signal Word: Danger.[9]
- Pictogram: GHS06 (Skull and Crossbones).[9]
- Precautionary Measures:
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [9]
 - P405: Store locked up.
 - P501: Dispose of contents/container to an approved waste disposal plant.

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Refer to the full Safety Data Sheet (SDS) before use.

Conclusion

The structural characterization of **1-Bromo-3,4,5-trifluoro-2-nitrobenzene** is definitively achieved through a multi-spectroscopic approach. IR spectroscopy confirms the presence of key nitro and C-F functional groups. Mass spectrometry provides the molecular weight and confirms the presence of bromine through its unique isotopic signature. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of each nucleus, leveraging the complex but informative spin-spin coupling networks. The integrated analysis of these techniques provides a robust and validated method for confirming the identity and purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 6. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. magritek.com [magritek.com]
- 9. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526321#spectroscopic-data-for-1-bromo-3-4-5-trifluoro-2-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com